4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde
Description
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde is a highly branched aromatic aldehyde derivative characterized by a rigid, multi-formylphenyl-substituted core. Its structure features three distinct formylphenyl groups arranged in a star-like topology, enabling its use as a key building block in covalent organic frameworks (COFs). This compound is particularly notable for its electron-rich properties, which facilitate donor-acceptor (D-A) interactions in COFs, enhancing optoelectronic applications such as electrochemiluminescence (ECL) .
Properties
Molecular Formula |
C46H30O4 |
|---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C46H30O4/c47-27-31-1-9-35(10-2-31)41-21-42(36-11-3-32(28-48)4-12-36)24-45(23-41)39-17-19-40(20-18-39)46-25-43(37-13-5-33(29-49)6-14-37)22-44(26-46)38-15-7-34(30-50)8-16-38/h1-30H |
InChI Key |
SPXRGUJZBJGBMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=CC(=CC(=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-tribromobenzene and 4-formylphenylboronic acid.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in a solvent like toluene.
Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature and pressure.
Purification: Implementing advanced purification techniques like recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Similarities
The compound belongs to a family of polyformylphenyl-based molecules used in COF synthesis. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Research Findings
ECL Performance :
- The target compound’s structural analogs, such as COFTBTN-BCBA, achieve high ECL efficiencies (e.g., 63.7%) due to intermolecular charge transfer (IRCT) between D-A units. The target compound’s lack of conjugated linkers (e.g., ethenyl or aniline bridges) may limit its ECL output compared to COFTBTN-BCBA .
- Olefin-linked D-A COFs (e.g., COFTBTN-BCBA) exhibit reduced band gaps (~2.1 eV) and enhanced carrier mobility, whereas the target compound’s band gap is theoretically lower but untested experimentally .
Crystallinity and Protonation Effects: Crystallinity directly impacts ECL efficiency. The target compound’s rigid but non-conjugated structure may result in lower crystallinity compared to COFTBTN-BCBA, which benefits from planar, conjugated olefin linkages .
Limitations and Opportunities
- Limitations : The absence of conjugated linkers or functional groups (e.g., carboxylic acid in DAFB) restricts the target compound’s adaptability in stimuli-responsive COFs.
- Opportunities : Functionalization with electron-deficient acceptors (e.g., TBTN or TMT) could enhance IRCT, mirroring strategies used in COFTBTN-BCBA to boost ECL .
Biological Activity
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde, a complex organic compound with the molecular formula , is characterized by its intricate structure comprising multiple aromatic rings and aldehyde functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of materials science and organic synthesis.
Chemical Structure and Properties
The compound features a highly conjugated system that enhances its electronic and optical properties. Its structure allows for significant interactions with various biological targets, making it a versatile candidate for further research.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 690.70 g/mol |
| Functional Groups | Aldehyde, aromatic rings |
The primary target of this compound is nitro-explosives, where it acts through a unique sensing mechanism involving fluorescent monomers. The interaction occurs via a Schiff-base reaction, leading to the formation of robust materials that can withstand various environmental conditions. This mechanism underlines its potential applications in sensor technology.
Biological Activity
Recent studies have explored the biological activity of this compound, particularly its role in:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains. In vitro studies indicate moderate activity against both Gram-positive and Gram-negative bacteria.
- Antiplasmodial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimalarial effects against resistant strains of Plasmodium falciparum and Plasmodium yoelii in murine models, suggesting its potential as a therapeutic agent against malaria.
Case Studies
- Antimicrobial Screening : A study evaluating the antimicrobial properties of similar compounds found that derivatives based on the structure of this compound exhibited varying degrees of antibacterial activity. The results indicated that modifications to the structure could enhance efficacy against specific bacterial strains .
- Antimalarial Research : In vivo studies using murine models infected with drug-resistant Plasmodium strains revealed that certain derivatives significantly suppressed parasite growth and improved survival rates compared to controls .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,3,5-Tris(4-formylphenyl)benzene | Similar aldehyde functionality; less complex structure | |
| 1,4-Di(p-benzaldehydyl)naphthalene | Contains two benzaldehyde groups; simpler than target | |
| Bis(4-formylphenyl)aniline | Features two formyl groups; less extensive conjugation |
This comparison highlights the structural complexity and potential versatility of this compound compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
